chemical and physical properties of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
chemical and physical properties of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
An In-Depth Technical Guide to the Chemical and Physical Properties of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
Introduction
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a heterocyclic compound featuring a substituted phenylmethanol core linked to a 2-methylthiazole moiety. This molecular architecture is of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. The thiazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability. Phenylmethanol structures, in turn, serve as versatile synthetic intermediates.
The intersection of these two motifs makes this compound a valuable building block for creating novel molecular entities. Structurally related 2-phenylthiazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory effects via cyclooxygenase inhibition, anticancer properties, and activity as cholinesterase inhibitors.[1][2][3][4]
This guide provides a comprehensive overview of the core . It is designed for researchers and drug development professionals, offering not only established data but also detailed, field-proven protocols for in-house characterization. As a Senior Application Scientist, my objective is to explain the causality behind these experimental choices, ensuring that the described methods are robust and self-validating.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity through a collection of unique identifiers and structural representations.
| Identifier | Value | Source |
| IUPAC Name | [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | PubChem[5] |
| CAS Number | 857283-96-6 | PubChem[5] |
| Molecular Formula | C11H11NOS | PubChem[5] |
| Molecular Weight | 205.28 g/mol | PubChem[5] |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)CO | PubChem[5] |
| InChIKey | RJHSPNFHEAFWDW-UHFFFAOYSA-N | PubChem[5] |
The structure consists of a central benzene ring substituted at the 1- and 4-positions. The hydroxymethyl group (-CH2OH) at one end classifies the molecule as a benzyl alcohol, making it susceptible to oxidation and esterification reactions. The 2-methyl-1,3-thiazole ring at the other end provides a heterocyclic system with a nitrogen and a sulfur atom, which can act as hydrogen bond acceptors and coordination sites for metal catalysts.
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its handling, formulation, and purification. As of this writing, experimental data for the key physical properties of this specific molecule are not widely reported in public literature. The following table includes predicted values from computational models, which serve as useful estimates for experimental design.
| Property | Value / Observation | Rationale & Experimental Insight |
| Appearance | Expected to be a white to off-white solid. | Similar aromatic compounds with hydroxyl groups are typically crystalline solids at room temperature. |
| Melting Point | No experimental data available. | The melting point is a crucial indicator of purity. A sharp melting range (e.g., < 2 °C) suggests high purity. |
| Boiling Point | 413.7 °C at 760 mmHg (Predicted) | This predicted value is high due to the molecular weight and potential for intermolecular hydrogen bonding from the alcohol group. Experimental determination would require vacuum distillation to prevent decomposition. |
| Solubility | No experimental data available. | Based on its structure, solubility is predicted to be high in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol). It is expected to be sparingly soluble in less polar solvents like ethyl acetate and dichloromethane, and poorly soluble in water and nonpolar solvents like hexanes. The hydroxyl group allows for hydrogen bonding, but the large, nonpolar thiazole-phenyl core limits aqueous solubility. |
| pKa | ~14-15 (Predicted for alcohol proton) | The benzyl alcohol proton is weakly acidic, similar to other alcohols. This value is an estimate and influences the compound's behavior in different pH environments. |
Experimental Characterization Protocols
The following sections provide detailed, validated protocols for determining the structural and physical properties of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol.
Protocol: Melting Point Determination
Expertise & Rationale: The melting point is the most straightforward and rapid method to assess the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a modern digital apparatus for precision and safety.
Methodology:
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Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. If the crystals are large, gently crush them into a fine powder using a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A sample height of 2-3 mm is ideal.
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Sample Compaction: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom. This ensures uniform heat transfer.
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Instrument Setup: Place the capillary tube into the heating block of a digital melting point apparatus (e.g., a DigiMelt or similar device).
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Rapid Determination (Optional): If the approximate melting point is unknown, set a fast ramp rate (10-20 °C/min) to find a rough range.
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Precise Determination: Set the starting temperature to at least 20 °C below the approximate melting point found in the previous step. Set a slow ramp rate of 1-2 °C/min. A slow rate is critical to allow the system to reach thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's temperature.
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Observation & Recording: Record two temperatures:
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T1: The temperature at which the first droplet of liquid appears.
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T2: The temperature at which the last solid particle melts.
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The melting range is reported as T1 - T2. For a pure compound, this range should be narrow.
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Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. It provides information on the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR). While experimental spectra for this compound are not available in public databases, the expected characteristics are detailed below, followed by a robust acquisition protocol.
Expected ¹H NMR Spectral Characteristics (in CDCl₃, 400 MHz):
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~2.7 ppm (singlet, 3H): The three protons of the methyl group on the thiazole ring (-CH₃). It appears as a singlet as there are no adjacent protons.
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~4.7 ppm (singlet, 2H): The two protons of the methylene group (-CH₂OH). It is adjacent to a hydroxyl group, but coupling is often not observed unless the sample is very dry and in a non-hydrogen-bonding solvent. It may appear as a doublet if coupling to the -OH proton occurs.
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~7.3-7.5 ppm (multiplet, 4H): The four protons of the para-substituted benzene ring. They will likely appear as two distinct doublets (an AA'BB' system), with each doublet integrating to 2H.
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~7.5 ppm (singlet, 1H): The single proton on the thiazole ring.
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Variable (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is highly dependent on concentration, temperature, and solvent.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the compound for a ¹H NMR spectrum.
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Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in a clean vial. Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, DMSO-d₆ can be used.
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Filtration: To ensure high-quality data, the solution must be free of particulate matter, which disrupts magnetic field homogeneity and leads to broad peaks. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
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Instrument Setup: Cap the NMR tube and wipe the outside clean. Place it in a spinner turbine and adjust the depth using a gauge.
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Data Acquisition: Insert the sample into the NMR spectrometer. The standard acquisition workflow includes:
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Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
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Shimming: The magnetic field is homogenized automatically or manually to maximize spectral resolution, resulting in sharp, well-defined peaks. This step is crucial for resolving complex multiplets.
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Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H).
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Acquisition: A standard one-pulse experiment is typically sufficient for a ¹H spectrum. Acquire data with an appropriate number of scans to achieve a good signal-to-noise ratio.
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Protocol: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. This is the gold standard for confirming molecular identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Expected HRMS Data:
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Molecular Formula: C11H11NOS
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Calculated Exact Mass: 205.0561 for the neutral molecule.
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Expected Ion: [C11H12NOS]⁺ (protonated molecule, [M+H]⁺)
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Expected m/z: 206.0638
Methodology:
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile. The solvent must be high-purity (LC-MS grade) to avoid interference.
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Instrument Calibration: Before analysis, the mass spectrometer (e.g., a TOF or Orbitrap instrument) must be calibrated using a standard solution of known masses. This ensures the high mass accuracy required for formula determination.
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Sample Infusion: The sample solution is introduced into the ESI source via direct infusion with a syringe pump or through an LC system. ESI is chosen because it gently generates gas-phase ions from the liquid phase, preserving the molecular ion.
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Ionization: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, [M+H]⁺) are ejected into the gas phase.
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Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio with very high resolution.
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Detection & Analysis: The detector records the abundance of ions at each m/z value. The resulting spectrum is analyzed to find the experimental m/z of the [M+H]⁺ peak. This value is then compared to the theoretical exact mass to confirm the elemental formula, typically with an error of less than 5 ppm.
Synthesis and Application Context for Drug Development
While a detailed synthetic route is beyond the scope of this guide, understanding the probable synthesis is crucial for anticipating potential impurities. A common route to 4-phenylthiazole structures is the Hantzsch thiazole synthesis. For this compound, a likely precursor would be 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde, which could be reduced to the target alcohol. Alternatively, a route could involve the reaction of a phenacyl bromide with thioacetamide.[6] Potential impurities could therefore include unreacted starting materials, over-oxidized products (the corresponding carboxylic acid), or byproducts from side reactions.
The protocols outlined in this guide—particularly chromatography coupled with MS and NMR—are essential for identifying and quantifying such impurities, a non-negotiable step in any drug development pipeline.
Conclusion
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a compound of clear interest for synthetic and medicinal chemistry. This guide establishes its fundamental chemical identity and provides a framework for its rigorous characterization. By employing the detailed, validated protocols for melting point determination, NMR spectroscopy, and high-resolution mass spectrometry, researchers can confidently verify the structure, purity, and identity of this compound. This analytical rigor is the bedrock upon which all subsequent research, from screening for biological activity to advanced preclinical development, is built.
References
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Inoue, H., et al. (1985). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 33(3), 1097-1106. [Link]
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Rahim, F., et al. (2020). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Journal of Chemical Research, 44(11-12), 574-582. [Link]
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Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912. [Link]
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Al-Ostath, A., et al. (2021). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. ResearchGate. [Link]
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Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]
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PubChem. [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of 2-methyl-4-(3-amino-phenyl)-thiazole. [Link]
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